1-Benzyl-4-hydroxypiperidine-4-carbonitrile
Übersicht
Beschreibung
“1-Benzyl-4-hydroxypiperidine-4-carbonitrile” is an organic compound with a molecular weight of 252.74 . It is also known as “1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride” and "1-Benzyl-4-hydroxyisonipecotonitrile hydrochloride" .
Synthesis Analysis
The synthesis of “1-Benzyl-4-hydroxypiperidine-4-carbonitrile” involves several stages . In one method, a solution of sodium metabisulfate is added to a mixture of the compound, potassium cyanide, and water . The reaction is carried out at 90°C for one hour, followed by another hour at 50°C . The product is then concentrated and dried under high vacuum .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-hydroxypiperidine-4-carbonitrile” is represented by the InChI code1S/C13H16N2O.ClH/c14-11-13 (16)6-8-15 (9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H
. Chemical Reactions Analysis
“1-Benzyl-4-hydroxypiperidine-4-carbonitrile” has been used as a reactant in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists .Physical And Chemical Properties Analysis
“1-Benzyl-4-hydroxypiperidine-4-carbonitrile” is a solid powder that is stored at ambient temperature . It has a boiling point of 176°C (decomposition) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-Benzyl-4-hydroxypiperidine-4-carbonitrile is utilized in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of muscarinic acetylcholine receptor antagonists , which are used to treat a variety of conditions such as asthma, COPD, and gastrointestinal disorders .
Development of Beta 2 Adrenoceptor Agonists
This compound serves as a key intermediate in the development of beta 2 adrenoceptor agonists . These are important in the management of respiratory conditions like asthma, providing relief from bronchospasm by relaxing the smooth muscles of the airways .
Synthesis of Fatty Acid Amide Hydrolase Inhibitors
Researchers use 1-Benzyl-4-hydroxypiperidine-4-carbonitrile in the synthesis of fatty acid amide hydrolase inhibitors . These inhibitors have potential therapeutic applications in pain management, neurodegenerative diseases, and mood disorders .
Production of PI3 Kinase-alpha Inhibitors
The compound is instrumental in the production of PI3 kinase-alpha inhibitors . These inhibitors are being studied for their potential in cancer treatment, particularly in targeting specific pathways that are active in cancer cells .
Creation of Flavonoid Derivatives
It is used in the creation of flavonoid derivatives that act as dual-binding acetylcholinesterase inhibitors . These inhibitors are researched for their potential benefits in treating Alzheimer’s disease by preventing the breakdown of the neurotransmitter acetylcholine .
Urotensin-II Receptor Antagonists
1-Benzyl-4-hydroxypiperidine-4-carbonitrile is also a precursor in the synthesis of urotensin-II receptor antagonists . These antagonists are explored for their role in managing cardiovascular diseases, as urotensin-II is a potent vasoconstrictor .
Rho Kinase Inhibitors
The compound is a reactant for the synthesis of Rho kinase inhibitors . These inhibitors have potential applications in treating conditions like hypertension, glaucoma, and certain types of cancer due to their effect on cell motility and proliferation .
Chemical Research and Material Science
In chemical research and material science, 1-Benzyl-4-hydroxypiperidine-4-carbonitrile is used to study ligand concentration attached to epoxy-activated Sepharose 6B. This has implications in the development of chromatographic methods and material purification processes .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile are the Muscarinic acetylcholine receptors and the beta 2 adrenoceptors . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptors involved in various physiological functions like heart rate and digestion, and the beta 2 adrenoceptors primarily acting in the lungs, vascular smooth muscle, and skeletal muscle.
Biochemical Pathways
The biochemical pathways affected by this compound are those mediated by the muscarinic acetylcholine receptors and the beta 2 adrenoceptors. By acting as an antagonist, this compound can affect a variety of physiological processes, including heart rate, digestion, respiratory rate, and smooth muscle relaxation .
Result of Action
The molecular and cellular effects of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile’s action would be primarily observed in the nervous system and the specific cells where the muscarinic acetylcholine receptors and the beta 2 adrenoceptors are expressed. As an antagonist, it would lead to a decrease in the activity of these receptors, potentially affecting the physiological processes they regulate .
Eigenschaften
IUPAC Name |
1-benzyl-4-hydroxypiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLXUYZKZXSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209764 | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6094-60-6 | |
Record name | 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6094-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.